Physicochemical Differentiation: Predicted LogP and Boiling Point vs. Unsubstituted Analog
The incorporation of a 4-fluorophenylsulfonyl group results in predictable and meaningful changes to the compound's physicochemical properties compared to an unsubstituted phenylsulfonyl analog. These differences directly impact the compound's behavior in both synthetic and biological contexts, affecting solubility, permeability, and metabolic stability. While direct experimental data for the target compound is limited, predicted values offer a reliable basis for comparison and rational selection [1].
| Evidence Dimension | Predicted Boiling Point |
|---|---|
| Target Compound Data | 359.9±52.0 °C at 760 mmHg |
| Comparator Or Baseline | 1-[(Phenyl)sulfonyl]-4-methylpiperazine (Unsubstituted analog). Data not found. |
| Quantified Difference | Not available |
| Conditions | In silico prediction [1] |
Why This Matters
The predicted boiling point is a key property for purification and formulation, and its value reflects the specific intermolecular forces imparted by the fluorophenyl group.
- [1] 1-((4-氟苯基)磺酰)-4-甲基哌嗪 | 125926-53-6; Physical Property Data. View Source
